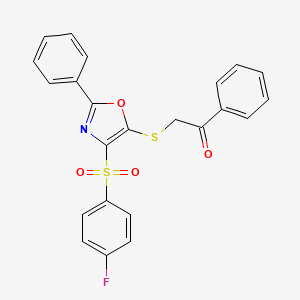

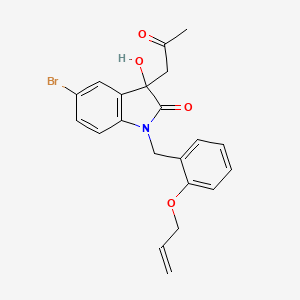

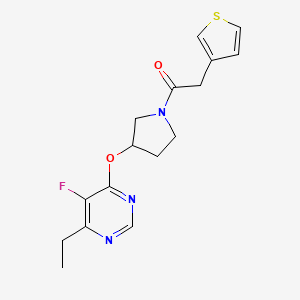

1-(2-(Allyloxy)benzyl)-5-bromo-3-hydroxy-3-(2-oxopropyl)indolin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- A study conducted by Bargavi et al. (2021) focused on synthesizing isatin derivatives, including compounds similar to 1-(2-(Allyloxy)benzyl)-5-bromo-3-hydroxy-3-(2-oxopropyl)indolin-2-one. They used spectroscopic methods and single-crystal X-ray diffraction for structural analysis. Additionally, they evaluated quantum chemical parameters such as orbital energies and electrophilicity index, and performed druglikeness and bioactivity score calculations (Bargavi, Gouthaman, Sugunalakshmi, & Lakshmi, 2021).

Medicinal Chemistry and Biological Activity

- Vuram et al. (2015) described a method for synthesizing a range of indolyl-indolin-2-ones, which are structurally related to the compound . They highlighted the efficiency of their method in producing these compounds, which can be useful in medicinal chemistry (Vuram, Kabilan, & Chadha, 2015).

Potential Antimicrobial Properties

- Research by Blanchard, Cameron, and Jha (2013) explored the synthesis of indolin-2-one-based enol-ethers, starting from 2-hydroxyindole-3-carboxaldehydes. These compounds could serve as precursors for further chemical modifications, potentially leading to substances with biological activities, including antimicrobial properties (Blanchard, Cameron, & Jha, 2013).

Development of Spiro Heterocyclic Systems

- Abdel-ghany et al. (2000) reported the synthesis of new spiro heterocyclic systems derived from 3-hydroxy-3(2-oxocyclohexyl)indolin-2-one, which is structurally related to the compound of interest. These novel systems could have implications in the development of new chemical entities for various applications (Abdel-ghany, Khodairy, & Moustafa, 2000).

Anticancer and Antimicrobial Activities

- Bikshapathi et al. (2017) synthesized a series of C(3)-trifluoromethylated compounds derived from N-substituted isatins and evaluated them for in vitro cytotoxic and antibacterial activities. This research suggests potential applications of similar compounds in the fields of cancer and infectious diseases (Bikshapathi et al., 2017).

Novel Synthesis Methods

- Wen et al. (2017) developed an efficient approach for synthesizing 2-hydroxy-indolin-3-ones, using a novel oxidative cyclization process. This research contributes to the advancement of synthetic methodologies for producing indolin-3-one derivatives, which could have diverse applications (Wen et al., 2017).

Potential Anti-HIV Activity

- Chander et al. (2018) designed and synthesized compounds based on the 3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one nucleus, demonstrating promising activity against HIV-1. This indicates the potential of similar compounds in antiviral research (Chander, Tang, Penta, Wang, Bhagwat, Vanthuyne, Albalat, Patel, Sankpal, Zheng, & Sankaranarayanan, 2018).

Propiedades

IUPAC Name |

5-bromo-3-hydroxy-3-(2-oxopropyl)-1-[(2-prop-2-enoxyphenyl)methyl]indol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20BrNO4/c1-3-10-27-19-7-5-4-6-15(19)13-23-18-9-8-16(22)11-17(18)21(26,20(23)25)12-14(2)24/h3-9,11,26H,1,10,12-13H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQMHWFLOJFNQIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1(C2=C(C=CC(=C2)Br)N(C1=O)CC3=CC=CC=C3OCC=C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20BrNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(Allyloxy)benzyl)-5-bromo-3-hydroxy-3-(2-oxopropyl)indolin-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

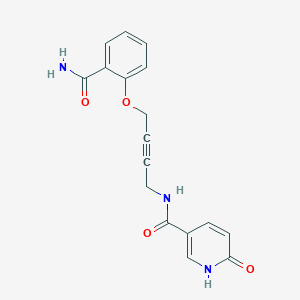

![(1S,2S,5R,6S)-2-amino-6-ethoxycarbonylbicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2412734.png)

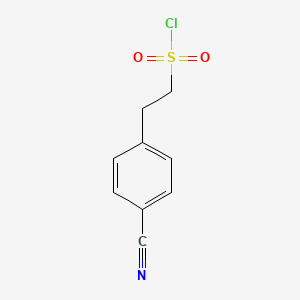

![2-[5-Formyl-1-(4-methylphenyl)imidazol-4-yl]sulfanylacetic acid](/img/structure/B2412742.png)

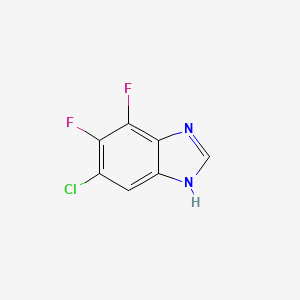

![4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]-3-methylbenzamide](/img/structure/B2412746.png)

![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-({2-[(2-furylmethyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2412750.png)